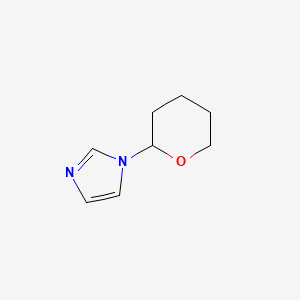

1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole

Übersicht

Beschreibung

1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole is an organic compound featuring a tetrahydropyran ring fused to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of imidazole with tetrahydropyranyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the tetrahydropyranyl chloride, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

Oxidation: Formation of corresponding imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of halogenated or nucleophile-substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and antifungal activities.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole

- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester

Comparison: 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole is unique due to the presence of both tetrahydropyran and imidazole rings, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds like 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the imidazole derivative may exhibit different binding affinities and pharmacological profiles, making it a valuable compound for diverse applications.

Biologische Aktivität

1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole (THPI) is a heterocyclic compound characterized by its unique structural features, including an imidazole ring fused with a tetrahydro-2H-pyran moiety. This compound has garnered attention for its potential biological activities, which are explored in this article through various studies and findings.

- Molecular Formula: C₈H₁₁N₂O

- Molecular Weight: 152.19 g/mol

- CAS Number: 161014-15-9

The imidazole ring is a common pharmacophore in medicinal chemistry, known for its diverse biological properties, including anti-inflammatory, anti-cancer, and antifungal activities. The tetrahydropyran moiety enhances the compound's pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME) characteristics.

Anti-inflammatory Properties

Imidazole derivatives have been reported to possess anti-inflammatory effects. In vitro studies have shown that compounds with similar structures stabilize human red blood cell membranes, indicating their potential to mitigate inflammation. For example:

| Compound | HRBC Membrane Stabilization (%) |

|---|---|

| THPI | TBD (to be determined) |

| Control | 99.25 |

While specific data for THPI is not yet available, the structural similarity to known anti-inflammatory agents suggests promising activity.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds with imidazole rings have demonstrated varying degrees of DPPH radical scavenging activity. For example:

| Compound | % DPPH Scavenging Activity |

|---|---|

| Compound X | 84.16% |

| Compound Y | 90.52% |

Further investigation into the antioxidant capacity of THPI could provide insights into its therapeutic applications.

Case Studies and Research Findings

- Study on Imidazole Derivatives : A study evaluated various imidazole derivatives and their biological activities, noting that those with additional functional groups exhibited enhanced efficacy against microbial strains . This suggests that modifications to the THPI structure could yield derivatives with improved biological activity.

- Potential Applications in Drug Discovery : The unique structure of THPI positions it as a candidate for drug discovery efforts targeting inflammation and microbial infections . Future research could focus on synthesizing derivatives and evaluating their biological profiles.

- In Silico Studies : Computational studies have indicated that imidazole derivatives can serve as effective ligands in coordination chemistry . This opens avenues for exploring THPI's role in material science applications as well.

Eigenschaften

IUPAC Name |

1-(oxan-2-yl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-6-11-8(3-1)10-5-4-9-7-10/h4-5,7-8H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAZJODSQOTFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.